molecular formula C14H19NO2 B2430270 (4-Benzyl-3-ethenylmorpholin-3-yl)methanol CAS No. 2378507-09-4

(4-Benzyl-3-ethenylmorpholin-3-yl)methanol

Cat. No.: B2430270
CAS No.: 2378507-09-4
M. Wt: 233.311
InChI Key: FNJJYRPBOUQLIX-UHFFFAOYSA-N
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Description

(4-Benzyl-3-ethenylmorpholin-3-yl)methanol is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol It is a morpholine derivative, characterized by the presence of a benzyl group, an ethenyl group, and a hydroxymethyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyl-3-ethenylmorpholin-3-yl)methanol typically involves the reaction of morpholine derivatives with benzyl and ethenyl groups under specific conditions. One common method includes the alkylation of morpholine with benzyl chloride, followed by the addition of ethenyl groups through a vinylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4-Benzyl-3-ethenylmorpholin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Benzyl-3-ethenylmorpholin-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzyl-3-ethenylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzyl-3-ethenylmorpholin-3-yl)methanol is unique due to the presence of both benzyl and ethenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-benzyl-3-ethenylmorpholin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-14(11-16)12-17-9-8-15(14)10-13-6-4-3-5-7-13/h2-7,16H,1,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJJYRPBOUQLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(COCCN1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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